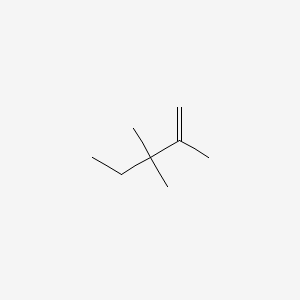

2,3,3-Trimethyl-1-pentene

Description

Structure

3D Structure

Properties

CAS No. |

560-23-6 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

2,3,3-trimethylpent-1-ene |

InChI |

InChI=1S/C8H16/c1-6-8(4,5)7(2)3/h2,6H2,1,3-5H3 |

InChI Key |

TUSBCMPNIOJUBX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(=C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of 2,3,3-trimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-trimethyl-1-pentene, an unsaturated hydrocarbon with the molecular formula C₈H₁₆, is a compound of interest in various fields of chemical research and development.[1][2] Its branched structure and the presence of a terminal double bond contribute to its unique reactivity and physical characteristics. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a clear and concise reference for key quantitative data.

Table 1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 2,3,3-trimethylpent-1-ene | [1] |

| CAS Number | 560-23-6 | [1] |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| Appearance | Colorless liquid | [3] |

| Density | 0.7053 g/cm³ | [3] |

| Boiling Point | 101 °C | [3] |

| Melting Point | -108 °C | [3] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents like hexane (B92381) and benzene. | [3] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 112. Key Fragments: 55, 83. | [1] |

| ¹³C NMR | Chemical shifts are available in various databases. | [1] |

| Gas Chromatography | Kovats Retention Index (Standard non-polar): ~743 | [1] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Dehydration of 2,3,3-trimethyl-2-pentanol

A plausible and common method for the synthesis of alkenes is the acid-catalyzed dehydration of the corresponding alcohol. In the case of this compound, the precursor would be 2,3,3-trimethyl-2-pentanol.[4]

Reaction Scheme:

Caption: Dehydration of 2,3,3-trimethyl-2-pentanol.

Materials:

-

2,3,3-trimethyl-2-pentanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 2,3,3-trimethyl-2-pentanol.

-

Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the alcohol with gentle swirling.

-

Dehydration: Heat the mixture gently using a heating mantle. The alkene product, being more volatile, will distill over as it is formed.

-

Work-up: Collect the distillate in a flask cooled in an ice bath. Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Filter the dried organic layer and purify the this compound by fractional distillation. Collect the fraction boiling at approximately 101 °C.[3]

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H and ¹³C NMR Experimental Protocol:

Sample Preparation:

-

Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

Instrument Parameters (General):

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Solvent: CDCl₃

-

Temperature: Room temperature (approximately 298 K).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment.

-

Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds

-

References

An In-depth Technical Guide to the Synthesis of 2,3,3-trimethyl-1-pentene via Tertiary Alcohol Dehydration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,3-trimethyl-1-pentene through the acid-catalyzed dehydration of its corresponding tertiary alcohol, 2,3,3-trimethyl-2-pentanol (B3369338). This process is a classic example of an E1 elimination reaction, offering high regioselectivity due to the specific substitution pattern of the starting material.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized method for the synthesis of alkenes.[1] This reaction is particularly efficient for tertiary alcohols, which readily form stable carbocation intermediates.[2][3] The synthesis of this compound serves as an excellent case study in controlling regioselectivity in elimination reactions. The structure of the precursor alcohol, 2,3,3-trimethyl-2-pentanol, sterically and electronically directs the elimination to favor the formation of the terminal alkene as the sole product, a departure from the often-observed Zaitsev's rule which predicts the formation of the most substituted alkene.[4] This high selectivity makes this synthetic route an attractive method for obtaining this specific branched alkene, which can be a valuable building block in organic synthesis.

Reaction Mechanism and Regioselectivity

The dehydration of 2,3,3-trimethyl-2-pentanol proceeds via a unimolecular elimination (E1) mechanism. This multi-step process is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, followed by the loss of a water molecule to form a tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields the alkene.

The key to the high regioselectivity of this reaction lies in the structure of the carbocation intermediate. The tertiary carbocation formed at the C2 position has two potential sites for deprotonation: the methyl group at C1 and the ethyl group at C4. However, elimination towards the C3 position is impossible as it is a quaternary carbon with no available protons. Deprotonation from the C1 methyl group leads to the formation of the desired product, this compound.

Due to the quaternary nature of the adjacent C3 carbon, the formation of an internal, more substituted alkene is structurally precluded. This lack of alternative elimination pathways is the primary reason for the high yield of the terminal alkene. While carbocation rearrangements are a common consideration in E1 reactions, in this specific case, any potential methyl or ethyl shift would lead to a less stable secondary carbocation, making such rearrangements thermodynamically unfavorable under typical reaction conditions.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3,3-trimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the alkene 2,3,3-trimethyl-1-pentene. Due to the limited availability of public experimental spectra, this guide presents predicted NMR data generated from computational models, offering valuable insights for the structural elucidation and characterization of this compound. Detailed experimental protocols for acquiring high-quality NMR spectra are also included, alongside visualizations of the molecular structure and its NMR spectral correlations.

Chemical Structure and Atom Numbering

The structure of this compound is foundational to understanding its NMR spectra. The atom numbering convention used throughout this guide is presented below.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the vinylic, allylic, and aliphatic protons. The data is summarized in the table below.

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Protons |

| H1 | 4.75 | Singlet | 2H | =CH₂ |

| H4 | 1.45 | Quartet | 2H | -CH₂- |

| H5 | 0.85 | Triplet | 3H | -CH₃ |

| H6 | 1.70 | Singlet | 3H | =C-CH₃ |

| H7, H8 | 1.05 | Singlet | 6H | -C(CH₃)₂- |

Table 1: Predicted ¹H NMR Data for this compound.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The different carbon environments result in distinct chemical shifts.

| Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 | 110.5 | CH₂ |

| C2 | 150.0 | C |

| C3 | 40.0 | C |

| C4 | 35.0 | CH₂ |

| C5 | 9.0 | CH₃ |

| C6 | 22.0 | CH₃ |

| C7, C8 | 28.0 | CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound.

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of a liquid alkene sample like this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of cotton wool in the pipette during transfer to the NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth using a gauge. Place the sample into the NMR spectrometer.

-

Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width of approximately 10-12 ppm.

-

Number of Scans: Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets.

-

Spectral Width: Set a spectral width of approximately 200-220 ppm.

-

Number of Scans: A higher number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing and Baseline Correction: Perform phase and baseline corrections to obtain a clean spectrum.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Visualization of NMR Correlations

The following diagram illustrates the logical relationships between the different proton and carbon environments in this compound and their corresponding signals in the NMR spectra.

This guide serves as a valuable resource for the interpretation of the ¹H and ¹³C NMR spectra of this compound. The provided predicted data and experimental protocols will aid researchers in the identification and characterization of this compound in various scientific and industrial applications.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,3,3-trimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,3,3-trimethyl-1-pentene. The information herein is intended to support researchers and scientists in the structural elucidation of this branched alkene and similar chemical entities. This document outlines the principal fragmentation pathways, presents quantitative data from spectral analysis, and includes a representative experimental protocol for acquiring the mass spectrum.

Core Principles of Alkene Fragmentation

Under electron ionization, the fragmentation of alkenes is initiated by the removal of an electron from the π-system of the double bond, forming a molecular ion (M+•). The subsequent fragmentation is governed by the formation of stable carbocations. For branched alkenes like this compound, key fragmentation mechanisms include:

-

Allylic Cleavage: This is a highly favored pathway involving the cleavage of a bond beta to the double bond. This process results in a resonance-stabilized allylic cation, which often corresponds to a prominent peak in the mass spectrum.

-

Rearrangements: Hydrogen or alkyl group migrations can occur, leading to the formation of more stable carbocations prior to fragmentation. These rearrangements can sometimes be complex but are crucial for explaining the observed fragment ions.

-

Simple Cleavage: Direct cleavage of carbon-carbon bonds can also occur, particularly at branching points, to yield stable tertiary or secondary carbocations.

Mass Spectrometry Data for this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion peak being weak or absent. The quantitative data for the most significant ions are summarized in the table below, based on the spectrum available in the NIST Mass Spectrometry Data Center.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 65 | [C3H5]+ |

| 43 | 40 | [C3H7]+ |

| 55 | 100 | [C4H7]+ |

| 56 | 50 | [C4H8]+• |

| 57 | 95 | [C4H9]+ |

| 83 | 75 | [C6H11]+ |

| 97 | 25 | [C7H13]+ |

| 112 | 5 | [C8H16]+• (Molecular Ion) |

Interpretation of the Fragmentation Pattern

The fragmentation of this compound (molecular weight: 112.21 g/mol [1]) is dominated by pathways that lead to the formation of stable, resonance-stabilized cations. The molecular ion peak at m/z 112 is of very low abundance, which is typical for highly branched alkanes and alkenes that readily undergo fragmentation.

The base peak at m/z 55 is attributed to the formation of a stable allylic cation. This is a result of the loss of a tert-butyl radical (•C(CH3)3) from the molecular ion through cleavage of the C3-C4 bond, which is beta to the double bond.

The significant peak at m/z 83 arises from the loss of an ethyl radical (•CH2CH3) via cleavage of the C4-C5 bond. This also results in a stable tertiary carbocation.

The prominent ion at m/z 57 corresponds to the tert-butyl cation, [C(CH3)3]+. Its formation involves the cleavage of the C3-C4 bond with charge retention on the butyl fragment.

The ion at m/z 41 is a common fragment in the mass spectra of many alkenes and is attributed to the resonance-stabilized allyl cation, [C3H5]+.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Transfer the solution to a 2 mL glass autosampler vial.

2. Gas Chromatography (GC) Conditions:

-

Instrument: Agilent 7890B GC or equivalent.

-

Injector: Split/Splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Instrument: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-350.

-

Solvent Delay: 3 minutes.

4. Data Analysis:

-

The acquired mass spectra are processed using the instrument's data analysis software.

-

Identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

Caption: Proposed fragmentation pathways of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 2,3,3-trimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2,3,3-trimethyl-1-pentene. It details the expected vibrational modes, a standard experimental protocol for spectral acquisition, and a logical framework for spectral interpretation, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Expected Vibrational Modes

This compound is an alkene with the chemical formula C₈H₁₆. Its structure features a carbon-carbon double bond (C=C) and several single bonds (C-C) and carbon-hydrogen bonds (C-H) on both sp² and sp³ hybridized carbon atoms. The key functional groups that give rise to characteristic absorption bands in its IR spectrum are the vinylidene group (>C=CH₂) and the saturated alkyl groups (methyl and ethyl).

The primary vibrational modes that are active in the infrared region for this compound include:

-

C-H stretching vibrations: These occur for hydrogen atoms bonded to both the sp² carbons of the double bond and the sp³ carbons of the alkyl framework.

-

C=C stretching vibration: This is a characteristic vibration of the carbon-carbon double bond.

-

C-H bending vibrations: These include scissoring, rocking, wagging, and twisting motions of the various C-H bonds. The out-of-plane bending of the =C-H bonds is particularly diagnostic for the substitution pattern of the alkene.

Predicted Infrared Absorption Data

The following table summarizes the expected quantitative data for the principal infrared absorption bands of this compound, based on established correlation tables for organic compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3080 | Medium | =C-H Asymmetric Stretching | Alkene (Vinylidene) |

| ~2960 | Strong | C-H Asymmetric Stretching | Alkane (Methyl/Ethyl) |

| ~2870 | Medium | C-H Symmetric Stretching | Alkane (Methyl/Ethyl) |

| ~1645 | Medium | C=C Stretching | Alkene |

| ~1465 | Medium | C-H Scissoring (Bending) | Alkane (Methylene/Methyl) |

| ~1375 | Medium | C-H Bending | Alkane (Methyl) |

| ~890 | Strong | =C-H Out-of-Plane Bending (Wagging) | Alkene (1,1-Disubstituted) |

Experimental Protocol for IR Spectral Acquisition

This section outlines a detailed methodology for obtaining the infrared spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer.

3.1. Materials and Equipment

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr), polished and clean

-

Desiccator for storage of salt plates

-

Pasteur pipette or dropper

-

Sample of this compound

-

Solvent for cleaning (e.g., anhydrous acetone (B3395972) or dichloromethane)

-

Lint-free wipes

-

Gloves

3.2. Sample Preparation (Neat/Thin Film Method)

-

Retrieve two clean, dry salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

-

Using a Pasteur pipette, place one to two drops of the liquid this compound onto the center of one of the salt plates.

-

Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates. Avoid applying excessive pressure, which could damage the plates.

-

The resulting liquid film should be free of air bubbles.

3.3. Spectral Acquisition

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Open the sample compartment and place the prepared salt plate assembly into the sample holder.

-

Close the sample compartment lid.

-

In the instrument control software, configure the data collection parameters. Typical settings for a routine spectrum are:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 or 32 (to improve signal-to-noise ratio)

-

-

Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Collect the sample spectrum. The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

3.4. Post-Measurement Procedures

-

Remove the salt plates from the spectrometer.

-

Carefully separate the plates and clean them by rinsing with a volatile, non-polar solvent like anhydrous acetone.

-

Gently wipe the plates dry with a lint-free wipe.

-

Return the clean, dry salt plates to the desiccator for storage.

Visualization of Spectral Correlation

The following diagram illustrates the logical relationship between the molecular structure of this compound and its expected infrared spectrum.

Caption: Correlation of molecular structure to IR spectrum.

This guide provides a foundational understanding of the IR spectral analysis of this compound. For definitive peak assignment, comparison with a reference spectrum from a spectral database is recommended.

An In-Depth Technical Guide to the Isomers of 2,3,3-trimethyl-1-pentene: IUPAC Nomenclature, CAS Numbers, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 2,3,3-trimethyl-1-pentene, focusing on their standardized nomenclature and unique identifiers. It further details experimental methodologies for their synthesis and analysis, offering a valuable resource for professionals in chemistry and drug development.

Isomer Data Summary

The isomers of trimethyl-1-pentene, all sharing the molecular formula C₈H₁₆, are distinguished by the arrangement of their methyl groups and the position of the double bond. This structural diversity leads to distinct chemical and physical properties. The following table summarizes the key isomers, their IUPAC names, and their corresponding CAS Registry Numbers for unambiguous identification.

| IUPAC Name | CAS Number |

| This compound | 560-23-6 |

| 2,4,4-trimethyl-1-pentene (B89804) | 107-39-1[1] |

| 3,4,4-trimethyl-1-pentene | 564-03-4 |

| 3,3,4-trimethyl-1-pentene | 560-22-5[2] |

| 2,3,4-trimethyl-1-pentene | 565-76-4 |

| Related Isomer | |

| 2,4,4-trimethyl-2-pentene | 107-40-4 |

Experimental Protocols

Synthesis of 2,4,4-trimethyl-1-pentene

A documented method for the preparation of 2,4,4-trimethyl-1-pentene involves the acid-catalyzed dimerization of isobutylene.[3] A detailed protocol based on this approach is provided below.

Materials:

-

tert-butanol (B103910) or isobutanol

-

Concentrated sulfuric acid (60-98%) or a strong acid polymer resin catalyst

-

Reaction vessel capable of being sealed

-

Heating and stirring apparatus

Procedure: [3]

-

In a sealable reaction vessel, combine tert-butanol or isobutanol with the acid catalyst. The molar ratio of alcohol to sulfuric acid should be in the range of 1:0.3 to 1:1.

-

Seal the reaction vessel to prevent the loss of volatile reactants and products.

-

Heat the mixture to a temperature between 60-95°C while stirring. A reaction temperature of 90-95°C is reported to be optimal.

-

Maintain the reaction conditions for a period of 4 to 8 hours.

-

Upon completion, the product, 2,4,4-trimethyl-1-pentene, is obtained. The closed reaction setup significantly improves the yield to as high as 95%, minimizing the need for extensive purification.[3]

It is important to note that industrial preparations may result in a mixture containing approximately 76% 2,4,4-trimethyl-1-pentene, 20% 2,4,4-trimethyl-2-pentene, and 4% other octene isomers.[3][4]

Gas Chromatography Analysis of Trimethylpentene Isomers

The separation and identification of trimethylpentene isomers are effectively achieved using capillary gas chromatography (GC). Due to the similar boiling points and polarities of these isomers, a high-resolution capillary column and optimized chromatographic conditions are essential for achieving baseline separation.

Instrumentation and Conditions:

-

Gas Chromatograph: An instrument equipped with a flame ionization detector (FID) and a capillary column is suitable for this analysis.

-

Column: A long capillary column (e.g., 50-100 m) with a non-polar or mid-polarity stationary phase is recommended. A (5%-Phenyl)-methylpolysiloxane stationary phase can provide a good balance of dispersive and dipole-dipole interactions to resolve these closely related compounds.

-

Carrier Gas: Helium or hydrogen can be used as the carrier gas.

-

Temperature Program: A programmed temperature ramp is crucial for eluting the isomers as sharp, symmetrical peaks. An initial oven temperature of around 40-60°C, held for several minutes, followed by a slow ramp of 2-5°C per minute to a final temperature of 150-200°C is a good starting point for method development.

-

Injector and Detector Temperature: The injector and detector temperatures should be maintained at a higher temperature than the final oven temperature (e.g., 250°C) to ensure efficient vaporization and prevent condensation.

Sample Preparation:

-

Prepare individual and mixed standards of the trimethylpentene isomers in a volatile solvent like hexane (B92381) or pentane.

-

For unknown samples, dissolve a known amount in the same solvent. If the sample matrix is complex, a suitable extraction and clean-up procedure may be necessary.

-

Filter the final sample solution through a 0.45 µm syringe filter before injection if particulates are present.

Data Analysis:

-

Identify each isomer in the chromatogram based on its retention time compared to the prepared standards.

-

Quantify the amount of each isomer by measuring the peak area and comparing it to a calibration curve generated from the standards.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of a trimethylpentene isomer to its final analysis.

Caption: A flowchart illustrating the key stages from synthesis to analysis for trimethylpentene isomers.

References

- 1. 2,4,4-Trimethyl-1-pentene | C8H16 | CID 7868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3,4-Trimethylpent-1-ene | C8H16 | CID 521709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

An In-depth Technical Guide to the Solubility of 2,3,3-trimethyl-1-pentene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,3-trimethyl-1-pentene, a branched alkene of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for this compound, this guide also presents qualitative solubility information inferred from its structural isomer, 2,4,4-trimethyl-1-pentene (B89804), and details a general experimental protocol for determining liquid-liquid miscibility and solubility.

Core Concepts: Solubility of Alkenes

The solubility of alkenes, such as this compound, is governed by the principle of "like dissolves like." As nonpolar hydrocarbons, they exhibit favorable interactions with nonpolar organic solvents.[1] The primary intermolecular forces at play are weak van der Waals forces (London dispersion forces).[2] Consequently, they are readily soluble in solvents with similar nonpolar characteristics and are insoluble in polar solvents like water.[1][3]

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the solubility profile of its close structural isomer, 2,4,4-trimethyl-1-pentene, provides valuable insights. Given their similar molecular structures and nonpolar nature, it is reasonable to infer a comparable solubility pattern for this compound.

Table 1: Qualitative Solubility of 2,4,4-trimethyl-1-pentene in Various Organic Solvents

| Solvent | Chemical Formula | Polarity | Solubility Description |

| Acetone | C₃H₆O | Polar Aprotic | Miscible[4][5][6] |

| Benzene | C₆H₆ | Nonpolar | Partially Soluble[4][5] |

| Chloroform | CHCl₃ | Polar Aprotic | Partially Soluble[4][5] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Partially Soluble[4][5] |

| Hexane (B92381) | C₆H₁₄ | Nonpolar | Soluble[1] |

| Methanol | CH₃OH | Polar Protic | Partially Soluble[4][5] |

| Water | H₂O | Polar Protic | Immiscible[4][5] |

It is anticipated that this compound will exhibit high solubility in nonpolar solvents like hexane and benzene, be miscible with moderately polar solvents like acetone, and show partial to low solubility in more polar solvents like methanol. It is expected to be virtually insoluble in water.

Experimental Protocol for Determining Liquid-Liquid Solubility/Miscibility

The following is a generalized experimental protocol for determining the solubility or miscibility of a liquid analyte, such as this compound, in a liquid solvent.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (high purity)

-

Calibrated pipettes or burettes

-

Volumetric flasks

-

Vials or test tubes with secure caps

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or incubator

-

Analytical balance

-

Gas chromatograph with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., refractometer, densitometer).

2. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation:

-

For miscibility determination , add equal volumes (e.g., 5 mL) of this compound and the solvent to a vial.

-

For quantitative solubility determination , add an excess amount of this compound to a known volume of the solvent in a vial.

-

-

Equilibration:

-

Securely cap the vials to prevent evaporation.

-

Place the vials in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). The time required for equilibration may need to be determined empirically.

-

-

Phase Separation (for immiscible or partially miscible systems):

-

Allow the vials to stand undisturbed in the temperature-controlled bath for a period to allow for complete phase separation.

-

-

Sampling and Analysis:

-

Miscibility: Visually inspect the mixture. A single, clear phase indicates miscibility. The presence of two distinct layers or turbidity indicates immiscibility or partial miscibility.

-

Quantitative Solubility: Carefully extract an aliquot from the solvent phase, ensuring no undissolved this compound is transferred. This can be achieved by using a syringe with a filter or by centrifugation followed by sampling of the supernatant.

-

Dilute the aliquot with the pure solvent to a concentration that falls within the range of the prepared standard solutions.

-

Analyze the diluted sample and the standard solutions using a calibrated analytical instrument (e.g., GC-FID).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the analyzed aliquot.

-

Calculate the solubility of this compound in the solvent at the experimental temperature, expressed in appropriate units (e.g., g/100 mL, mol/L).

-

Mandatory Visualizations

Caption: Experimental workflow for determining solubility.

This guide serves as a foundational resource for understanding and experimentally determining the solubility of this compound in organic solvents. The provided information and protocols are intended to support further research and application development in relevant scientific fields.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2,4,4-TRIMETHYL-1-PENTENE CAS#: 107-39-1 [m.chemicalbook.com]

- 5. 107-39-1 CAS MSDS (2,4,4-TRIMETHYL-1-PENTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2,4,4-Trimethyl-1-pentene, 99% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide on the Thermochemical Data of 2,3,3-trimethyl-1-pentene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermochemical properties of 2,3,3-trimethyl-1-pentene. An extensive search of publicly available scientific databases, including the NIST Chemistry WebBook, indicates a lack of experimentally determined thermochemical data such as the standard enthalpy of formation, standard molar entropy, and molar heat capacity for this specific compound.

To provide valuable context for researchers, this guide presents available data for structurally related compounds: the isomeric alkene 2,4,4-trimethyl-1-pentene (B89804) and the corresponding saturated alkane, 2,3,3-trimethylpentane (B1202373). These compounds offer insights into the expected thermochemical properties of the target molecule.

Furthermore, this guide details the standard experimental methodologies employed for the determination of these thermochemical properties for volatile organic compounds.

Thermochemical Data of Related Compounds

The following tables summarize the available thermochemical data for 2,4,4-trimethyl-1-pentene and 2,3,3-trimethylpentane. These values have been sourced from the NIST Standard Reference Database.[1][2]

Table 1: Thermochemical Data for 2,4,4-trimethyl-1-pentene (Liquid Phase) [2]

| Thermochemical Property | Value | Units | Method | Reference |

| Enthalpy of Combustion (ΔcH°liquid) | -5289.08 ± 0.67 | kJ/mol | Ccb | Rockenfeller and Rossini, 1961 |

| Standard Molar Entropy (S°liquid) | 306.3 | J/molK | N/A | Parks, Todd, et al., 1936 |

| Molar Heat Capacity (Cp,liquid) | 240.20 | J/molK | Parks, Todd, et al., 1936 |

Table 2: Thermochemical Data for 2,3,3-trimethylpentane (Liquid Phase) [1]

| Thermochemical Property | Value | Units | Method | Reference |

| Enthalpy of Formation (ΔfH°liquid) | -253.7 ± 1.4 | kJ/mol | Ccb | Prosen and Rossini, 1945 |

| Enthalpy of Combustion (ΔcH°liquid) | -5467.0 ± 1.3 | kJ/mol | Ccb | Prosen and Rossini, 1945 |

| Molar Heat Capacity (Cp,liquid) | 245.56 | J/mol*K | Osborne and Ginnings, 1947 |

Experimental Protocols

The determination of the thermochemical data presented for the related compounds, and for volatile organic compounds in general, relies on precise calorimetric methods.

1. Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

-

Sample Preparation: A precisely weighed sample of the volatile liquid is encapsulated in a container of known mass and heat of combustion, often a gelatin capsule or a glass ampule.

-

Calorimeter Setup: The encapsulated sample is placed in a sample holder within a high-pressure stainless steel vessel, known as a "bomb." A fuse wire is positioned to contact the sample. The bomb is then sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.

-

Combustion: The sealed bomb is submerged in a known mass of water in a well-insulated outer container, forming the calorimeter. The system is allowed to reach thermal equilibrium. The combustion is initiated by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is meticulously recorded before, during, and after the combustion. The maximum temperature rise is used to calculate the heat released.

-

Calculation: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise and the total heat capacity of the calorimeter system (bomb, water, stirrer, etc.). The heat capacity of the calorimeter is determined in a separate experiment by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.

-

Conversion to Enthalpy: The enthalpy of combustion (ΔH) is then calculated from the change in internal energy (ΔU). Finally, using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation of the compound is determined.

2. Determination of Heat Capacity and Entropy via Adiabatic Calorimetry

Low-temperature adiabatic calorimetry is the primary method for determining the heat capacity of a substance from near absolute zero to room temperature. This data is then used to calculate the standard entropy.

-

Calorimeter Design: The sample is placed in a sample vessel within the adiabatic calorimeter. The calorimeter is designed with a series of concentric shields, and the space between them is evacuated to minimize heat exchange with the surroundings. The temperature of the inner shield is controlled to precisely match the temperature of the sample vessel, creating an adiabatic environment.

-

Measurement Procedure: The sample is cooled to a very low temperature, often close to absolute zero (0 K). A known quantity of electrical energy is then supplied to a heater within the sample vessel, causing a small increase in temperature. The energy input and the resulting temperature change are precisely measured.

-

Heat Capacity Calculation: The heat capacity (Cp) at a given temperature is calculated from the electrical energy supplied and the measured temperature rise. This process is repeated in small increments to determine the heat capacity as a function of temperature.

-

Entropy Calculation: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. The entropy of the substance at a standard temperature (e.g., 298.15 K) is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the desired temperature. Enthalpies of any phase transitions (e.g., melting) that occur within this temperature range must also be measured and included in the entropy calculation.

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Structural relationship of the target compound and its analogues.

General workflow for determining thermochemical properties.

References

Quantum Chemical Insights into the Stability of 2,3,3-Trimethyl-1-pentene

A Technical Guide for Researchers in Drug Development and Chemical Sciences

This whitepaper provides an in-depth analysis of the thermodynamic stability of 2,3,3-trimethyl-1-pentene, a branched alkene of interest in organic synthesis and computational chemistry. Leveraging high-level quantum chemical calculations, this guide offers valuable data and detailed methodologies for researchers, scientists, and professionals in drug development. By understanding the energetic landscape of this and related isomers, researchers can better predict reaction outcomes, design more efficient synthetic pathways, and refine computational models for complex molecular systems.

Introduction to Alkene Stability

The stability of alkenes is a fundamental concept in organic chemistry, governed by factors such as the degree of substitution of the double bond, steric hindrance, and hyperconjugation. Generally, more substituted alkenes are more stable due to the stabilizing effects of alkyl groups on the sp²-hybridized carbon atoms. Computational quantum chemistry provides a powerful toolkit to quantify these subtle energetic differences, offering precise values for thermodynamic properties like the heat of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). These calculated values allow for a direct comparison of the relative stabilities of various isomers.

Computational Methodology

To determine the thermodynamic properties of this compound and its isomers, a robust computational protocol is employed. This typically involves geometry optimization followed by frequency calculations using sophisticated quantum chemical methods.

Experimental Protocols: A Typical Computational Workflow

A standard workflow for these calculations includes the following steps:

-

Initial Structure Generation: Plausible three-dimensional structures of this compound and its isomers are generated.

-

Geometry Optimization: The initial structures are optimized to find the lowest energy conformation. A common and effective method for this is Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set, such as 6-31G(d).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. This step serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.

-

High-Accuracy Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using higher-level theoretical methods. Commonly used high-accuracy methods include:

-

G3 (Gaussian-3) and G4 theories: Composite methods that approximate high-level calculations through a series of smaller calculations.

-

CBS-QB3 (Complete Basis Set): Another composite method known for its accuracy in predicting thermochemical data.

-

Coupled-Cluster methods, e.g., CCSD(T): Considered the "gold standard" for high-accuracy calculations, though computationally expensive.

-

-

Calculation of Thermodynamic Properties: The final thermodynamic properties, such as the heat of formation and Gibbs free energy, are calculated by combining the high-accuracy electronic energies with the thermal corrections obtained from the frequency calculations.

The following diagram illustrates the typical workflow for these quantum chemical calculations.

Quantitative Analysis of Isomer Stability

The relative stability of this compound and its isomers can be quantitatively assessed by comparing their calculated heats of formation and Gibbs free energies of formation. A lower heat of formation indicates a more stable isomer. The following tables summarize key thermodynamic data for this compound and a selection of its C8H16 isomers.

| Isomer | Molecular Formula | IUPAC Name | Boiling Point (°C) | Heat of Formation (kJ/mol) |

| This compound | C₈H₁₆ | 2,3,3-trimethylpent-1-ene | 108.3 | -69.0 |

| 2,4,4-Trimethyl-1-pentene | C₈H₁₆ | 2,4,4-trimethylpent-1-ene | 101.4 | -93.5 |

| 2,3,4-Trimethyl-1-pentene | C₈H₁₆ | 2,3,4-trimethylpent-1-ene | 108.0 | - |

| 1-Octene | C₈H₁₆ | Oct-1-ene | 121.3 | -82.9 |

The relationship between molecular structure and thermodynamic stability is a key concept in chemistry. The following diagram illustrates the logical flow from the molecular structure to its calculated thermodynamic properties, which in turn determine its relative stability.

Conclusion

Quantum chemical calculations provide a powerful and reliable means of determining the thermodynamic stabilities of branched alkenes like this compound and its isomers. The methodologies outlined in this guide, particularly the use of high-level composite methods, yield accurate thermochemical data that is invaluable for researchers in drug development and chemical synthesis. The quantitative data presented herein can aid in the rational design of synthetic routes and in the development of predictive models for chemical reactivity and stability. As computational resources continue to grow, the routine application of these methods will undoubtedly accelerate discovery and innovation in the chemical sciences.

The Genesis of a Highly Branched Alkene: A Technical Guide to the Discovery and Historical Synthesis of 2,3,3-Trimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethyl-1-pentene, a highly branched aliphatic alkene, represents a fascinating case study in the exploration of carbocation chemistry and molecular rearrangements. Its synthesis is intrinsically linked to the pioneering work on the dehydration of sterically hindered tertiary alcohols that took place in the mid-20th century. This technical guide provides an in-depth exploration of the historical context of its discovery, the evolution of its synthesis, detailed experimental protocols, and the underlying mechanistic principles. The study of such molecules was pivotal in developing a deeper understanding of reaction kinetics and the behavior of congested molecular structures.

Historical Context and Discovery

The intellectual lineage of this compound can be traced to the broader investigation of highly branched alkanes and alkenes, a field of significant interest in the early to mid-1900s for its relevance to fuel technology and fundamental organic chemistry. While a singular "discovery" paper for this specific isomer is not readily apparent in the historical literature, its existence and synthesis were a logical outcome of the systematic studies on the dehydration of tertiary alcohols and the accompanying Wagner-Meerwein rearrangements.

The research landscape of this era was heavily influenced by the work of chemists like Frank C. Whitmore, who extensively studied the behavior of carbocations and their propensity to rearrange to more stable intermediates. The synthesis of this compound is a classic example of the principles he and his contemporaries elucidated. The formation of this particular alkene is best understood through the acid-catalyzed dehydration of its corresponding tertiary alcohol, 2,3,3-trimethyl-2-pentanol (B3369338). Research into the solvolysis and rearrangement reactions of such sterically congested alcohols was prominent in the 1950s and 1960s.

The Synthetic Pathway: Dehydration of 2,3,3-Trimethyl-2-pentanol

The primary and most historically significant route to this compound is the acid-catalyzed dehydration of 2,3,3-trimethyl-2-pentanol. This reaction proceeds through a carbocation intermediate, which can undergo rearrangement, leading to a mixture of alkene products.

Precursor Synthesis: 2,3,3-Trimethyl-2-pentanol

The synthesis of the precursor alcohol, 2,3,3-trimethyl-2-pentanol, can be achieved through the Grignard reaction. A common method involves the reaction of methylmagnesium iodide with 3,3-dimethyl-2-butanone.

Caption: Synthesis of the precursor alcohol via a Grignard reaction.

Dehydration and Rearrangement

The acid-catalyzed dehydration of 2,3,3-trimethyl-2-pentanol is a classic example of an E1 elimination reaction that involves a tertiary carbocation intermediate. The initial carbocation formed can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation, which is also resonance-stabilized. Deprotonation from this rearranged carbocation can lead to the formation of this compound as one of the products.

Caption: Reaction mechanism for the formation of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursor alcohol.

Table 1: Physical Properties of 2,3,3-Trimethyl-2-pentanol (Precursor)

| Property | Value |

| CAS Number | 23171-85-9 |

| Molecular Formula | C8H18O |

| Molecular Weight | 130.23 g/mol |

| Boiling Point | 145 °C at 760 mmHg |

| Density | 0.823 g/cm³ |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| CAS Number | 560-23-6 |

| Molecular Formula | C8H16 |

| Molecular Weight | 112.21 g/mol |

| Boiling Point | 113-115 °C |

| Density | 0.726 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.416 |

Experimental Protocols

Synthesis of 2,3,3-Trimethyl-2-pentanol (Grignard Reaction)

Objective: To synthesize the precursor alcohol, 2,3,3-trimethyl-2-pentanol.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Methyl iodide

-

3,3-Dimethyl-2-butanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is flame-dried and flushed with dry nitrogen.

-

Magnesium turnings and a crystal of iodine are placed in the flask.

-

A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent.

-

Once the reaction has started, the remaining methyl iodide solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of methylmagnesium iodide.

-

The reaction mixture is cooled in an ice bath, and a solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether is added dropwise with vigorous stirring.

-

After the addition is complete, the mixture is allowed to stir at room temperature for 1 hour and then refluxed for 30 minutes.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under reduced pressure to yield 2,3,3-trimethyl-2-pentanol.

Dehydration of 2,3,3-Trimethyl-2-pentanol to this compound

Objective: To synthesize this compound via acid-catalyzed dehydration.

Materials:

-

2,3,3-Trimethyl-2-pentanol

-

Anhydrous oxalic acid (or a catalytic amount of a strong acid like sulfuric acid or phosphoric acid)

-

Sodium bicarbonate solution (5%)

-

Anhydrous calcium chloride

Procedure:

-

A distillation apparatus is assembled with a round-bottom flask, a fractionating column, a condenser, and a receiving flask.

-

2,3,3-Trimethyl-2-pentanol and a catalytic amount of anhydrous oxalic acid are placed in the distillation flask.

-

The mixture is gently heated. The alkene and water will co-distill.

-

The distillation is continued until no more organic material distills over.

-

The distillate is collected in a separatory funnel, and the lower aqueous layer is removed.

-

The organic layer is washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

The crude alkene is dried over anhydrous calcium chloride.

-

The final product, a mixture of alkene isomers, is purified by fractional distillation. The fraction corresponding to the boiling point of this compound is collected.

Caption: General experimental workflow for the dehydration of the precursor alcohol.

Conclusion

The synthesis of this compound serves as an excellent illustration of fundamental principles in organic chemistry, particularly the behavior of carbocations in sterically demanding environments. Its historical synthesis, rooted in the foundational work on alcohol dehydration and molecular rearrangements, highlights a pivotal era of discovery in the field. For contemporary researchers, an understanding of these historical methods and the underlying mechanistic pathways provides a valuable context for the development of modern synthetic strategies and the continued exploration of complex reaction mechanisms. The ability to control and predict the outcomes of such rearrangements remains a critical skill in the design and execution of sophisticated organic syntheses.

Methodological & Application

Application Notes and Protocols: Electrophilic Addition of HBr to 2,3,3-trimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the electrophilic addition of hydrogen bromide (HBr) to 2,3,3-trimethyl-1-pentene. The reaction proceeds via a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which predicts the formation of the most stable carbocation. Due to the structure of the substrate, a potential carbocation rearrangement via a 1,2-methyl shift is a key consideration, leading to a rearranged product. This note outlines the theoretical mechanism, provides a detailed experimental protocol for the synthesis, and includes predicted quantitative and spectroscopic data for the resulting alkyl halide products.

Introduction

The electrophilic addition of hydrogen halides to alkenes is a fundamental reaction in organic synthesis, providing a direct route to functionalized alkanes. The reaction of HBr with this compound serves as an excellent case study for understanding the principles of carbocation stability and rearrangement.[1] The initial protonation of the alkene can lead to a tertiary carbocation. However, a subsequent 1,2-methyl shift can produce a different, and potentially more stable, tertiary carbocation, resulting in a mixture of products. Understanding the factors that control the formation of these products is crucial for synthetic chemists.

Reaction Mechanism

The electrophilic addition of HBr to this compound is initiated by the attack of the electron-rich π-bond of the alkene on the electrophilic hydrogen of HBr. This results in the formation of a carbocation intermediate and a bromide ion.

Step 1: Protonation of the Alkene

The proton from HBr adds to the less substituted carbon of the double bond (C1), leading to the formation of a tertiary carbocation at C2. This is in accordance with Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, resulting in the formation of the more stable carbocation.[1]

Step 2: Carbocation Rearrangement (1,2-Methyl Shift)

The initially formed tertiary carbocation can undergo a rearrangement to form a more stable tertiary carbocation. In this case, a methyl group from the adjacent quaternary carbon (C3) migrates with its pair of electrons to the positively charged carbon (C2).[2] This 1,2-methyl shift results in the formation of a new tertiary carbocation at C3. The driving force for this rearrangement is the relief of steric strain and the formation of a more stable carbocation.

Step 3: Nucleophilic Attack by Bromide

The bromide ion, a nucleophile, can attack either of the carbocation intermediates. Attack on the initial tertiary carbocation (at C2) yields the unrearranged product, 2-bromo-2,3,3-trimethylpentane. Attack on the rearranged tertiary carbocation (at C3) leads to the formation of the rearranged product, 3-bromo-2,2,3-trimethylpentane. The major product will be the one derived from the more stable carbocation.

Signaling Pathway Diagram

Caption: Mechanism of HBr addition to this compound.

Experimental Protocol

This protocol is a representative procedure for the hydrobromination of a branched alkene and should be adapted and optimized as necessary.

Materials:

-

This compound (1.0 eq)

-

Hydrogen bromide (33% in acetic acid, 1.2 eq)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound (1.0 eq) in a round-bottom flask cooled in an ice bath, add hydrogen bromide in acetic acid (1.2 eq) dropwise via a dropping funnel over 15 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding the mixture to a separatory funnel containing cold diethyl ether and saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to separate the isomeric products.

Experimental Workflow

Caption: Experimental workflow for the synthesis of bromo-trimethylpentanes.

Data Presentation

The following tables summarize the expected quantitative and spectroscopic data for the starting material and products.

Table 1: Reactant and Product Information

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield |

| Starting Material | This compound | C₈H₁₆ | 112.22 | - |

| Unrearranged Product | 2-bromo-2,3,3-trimethylpentane | C₈H₁₇Br | 193.12 | Minor |

| Rearranged Product | 3-bromo-2,2,3-trimethylpentane | C₈H₁₇Br | 193.12 | Major |

Table 2: Predicted Spectroscopic Data

| Compound | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) | Predicted Mass Spectrum (m/z) |

| This compound | 4.65 (s, 2H), 1.70 (s, 3H), 1.05 (s, 6H), 1.45 (q, 2H), 0.85 (t, 3H) | 156.5 (C1), 108.2 (C2), 40.1 (C3), 35.2 (C4), 25.9 (CH₃ on C2), 28.8 (2xCH₃ on C3), 8.7 (C5) | 112 (M+), 97, 83, 69, 57, 41 |

| 2-bromo-2,3,3-trimethylpentane | 1.85 (s, 3H), 1.20 (s, 6H), 1.60 (q, 2H), 0.95 (t, 3H) | 75.1 (C2), 48.5 (C3), 34.8 (C4), 30.2 (CH₃ on C2), 26.7 (2xCH₃ on C3), 8.9 (C5) | 194/192 (M+), 113 (M-Br), 97, 83, 57 |

| 3-bromo-2,2,3-trimethylpentane | 2.10 (q, 2H), 1.00 (s, 9H), 1.75 (s, 3H), 0.90 (t, 3H) | 80.2 (C3), 45.3 (C2), 38.1 (C4), 28.9 (3xCH₃ on C2), 25.4 (CH₃ on C3), 9.2 (C5) | 194/192 (M+), 113 (M-Br), 97, 83, 57 |

Conclusion

The electrophilic addition of HBr to this compound is a classic example illustrating the interplay between Markovnikov's rule and carbocation rearrangements. The formation of a rearranged product as the major isomer is anticipated due to the increased stability of the rearranged tertiary carbocation. The provided protocol offers a foundational method for synthesizing and isolating these alkyl halides, which are valuable intermediates in various organic transformations. Further optimization and detailed product analysis using the spectroscopic data provided will be essential for any specific research application.

References

Application Notes and Protocols: Synthesis of 2,3,3-Trimethyl-1-Pentanol via Hydroboration-Oxidation of 2,3,3-Trimethyl-1-Pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3,3-trimethyl-1-pentanol through the hydroboration-oxidation of the sterically hindered alkene, 2,3,3-trimethyl-1-pentene. This two-step reaction sequence offers a highly regioselective and stereospecific method for the anti-Markovnikov hydration of alkenes, yielding the corresponding primary alcohol with high purity. The use of 9-borabicyclo[3.3.1]nonane (9-BBN) is recommended to overcome the steric hindrance of the trisubstituted alkene. This protocol includes a comprehensive experimental procedure, safety precautions, materials list, and methods for product purification and characterization.

Introduction

The hydroboration-oxidation reaction is a cornerstone of modern organic synthesis, allowing for the conversion of alkenes to alcohols.[1] The reaction proceeds in a two-step manner: first, the hydroboration of the alkene with a borane (B79455) reagent, followed by the oxidation of the resulting organoborane intermediate.[2] A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group is added to the less substituted carbon of the double bond.[1][2] Furthermore, the reaction is stereospecific, with the hydrogen and hydroxyl groups adding to the same face of the double bond (syn-addition).[3]

For sterically hindered alkenes such as this compound, standard hydroborating agents like borane-tetrahydrofuran (B86392) complex (BH3-THF) may exhibit reduced reactivity or selectivity.[3] To address this, bulkier borane reagents are employed, with 9-borabicyclo[3.3.1]nonane (9-BBN) being a reagent of choice for such substrates.[3] 9-BBN demonstrates excellent regioselectivity for the less sterically hindered carbon, leading to the desired primary alcohol in high yield.[4]

This protocol details the synthesis of 2,3,3-trimethyl-1-pentanol, a potentially valuable building block in medicinal chemistry and drug development.

Reaction Scheme

Caption: Reaction scheme for the hydroboration-oxidation of this compound.

Experimental Protocol

Materials and Equipment

| Material | Grade | Supplier |

| This compound | ≥98% | Sigma-Aldrich |

| 9-Borabicyclo[3.3.1]nonane (0.5 M in THF) | Reagent Grade | Sigma-Aldrich |

| Tetrahydrofuran (B95107) (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Sodium hydroxide (B78521) (NaOH) | ACS Reagent, ≥97.0% | Fisher Scientific |

| Hydrogen peroxide (H₂O₂) | 30% (w/w) in H₂O | Fisher Scientific |

| Diethyl ether (Et₂O), anhydrous | ≥99.7% | Fisher Scientific |

| Magnesium sulfate (B86663) (MgSO₄), anhydrous | Reagent Grade | VWR |

| Round-bottom flask | 100 mL | VWR |

| Magnetic stirrer and stir bar | VWR | |

| Septum | VWR | |

| Syringes and needles | VWR | |

| Ice bath | ||

| Separatory funnel | 250 mL | VWR |

| Rotary evaporator | Buchi | |

| Glassware for distillation (optional) |

Safety Precautions

-

9-Borabicyclo[3.3.1]nonane (9-BBN): 9-BBN is a flammable solid and its THF solution is a flammable liquid. It is also corrosive and can cause severe skin and eye burns. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[5]

-

Borane-THF complex: This material is highly toxic, pyrophoric, water-reactive, and extremely flammable.[6] It can form explosive peroxides upon storage.[6]

-

Hydrogen Peroxide (30%): A strong oxidizing agent. Contact with skin and eyes can cause severe burns. Avoid contact with combustible materials.[7]

-

Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care.

-

Anhydrous Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Work in a fume hood away from ignition sources.

Detailed Experimental Procedure

Step 1: Hydroboration

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (5.0 g, 44.6 mmol).

-

Add 20 mL of anhydrous tetrahydrofuran (THF) to the flask.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M solution in THF, 90 mL, 45 mmol) to the stirred solution via a syringe over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours to ensure the completion of the hydroboration.

Step 2: Oxidation

-

Cool the reaction mixture back to 0 °C with an ice bath.

-

Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH) (15 mL).

-

Following the NaOH addition, slowly add 30% hydrogen peroxide (H₂O₂) (15 mL) dropwise. Caution: This addition is exothermic. Maintain the temperature below 20 °C.

-

After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The reaction mixture will become a cloudy white suspension.

Work-up and Purification

-

Add 50 mL of diethyl ether to the reaction mixture and transfer the contents to a 250 mL separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

The crude product can be purified by distillation under reduced pressure to obtain pure 2,3,3-trimethyl-1-pentanol.

Data Presentation

| Parameter | Value | Reference/Comment |

| Substrate | This compound | |

| Product | 2,3,3-Trimethyl-1-pentanol | |

| Reagent | 9-Borabicyclo[3.3.1]nonane (9-BBN) | For sterically hindered alkene |

| Solvent | Tetrahydrofuran (THF) | |

| Reaction Time (Hydroboration) | 4-6 hours | |

| Reaction Temperature | 0 °C to Room Temperature | |

| Oxidizing Agents | H₂O₂, NaOH | |

| Expected Yield | >95% | Based on similar sterically hindered alkenes like 2,4,4-trimethyl-1-pentene (B89804) which gives a 99% yield of the primary alcohol.[4] |

| Product Purity | High | After distillation |

Characterization of 2,3,3-Trimethyl-1-Pentanol

The identity and purity of the synthesized 2,3,3-trimethyl-1-pentanol can be confirmed by various spectroscopic methods.

-

¹H NMR (CDCl₃): Expected signals include a triplet for the terminal methyl group of the ethyl chain, a quartet for the adjacent methylene (B1212753) group, singlets for the gem-dimethyl groups and the tertiary methyl group, a broad singlet for the hydroxyl proton, and a multiplet for the methylene group attached to the hydroxyl group.

-

¹³C NMR (CDCl₃): Characteristic peaks for the eight carbon atoms of the alcohol.

-

IR Spectroscopy (neat): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Disappearance of the C=C stretch from the starting material (around 1640 cm⁻¹).

-

Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 130.23, along with characteristic fragmentation patterns.

Workflow Diagram

Caption: Experimental workflow for the synthesis of 2,3,3-trimethyl-1-pentanol.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Ensure anhydrous conditions. Extend the reaction time for hydroboration. Check the quality of the 9-BBN solution. |

| Loss of product during work-up | Perform extractions carefully. Ensure complete drying of the organic layer before solvent removal. | |

| Impure Product | Incomplete oxidation | Ensure sufficient amounts of NaOH and H₂O₂ are used. Allow for adequate stirring time during oxidation. |

| Contamination with starting material | Monitor the reaction by TLC or GC to ensure complete consumption of the alkene. | |

| Exothermic Reaction during Oxidation | Too rapid addition of H₂O₂ | Add hydrogen peroxide dropwise and maintain cooling with an ice bath. |

Conclusion

The hydroboration-oxidation of this compound using 9-BBN provides an efficient and highly selective route to the corresponding primary alcohol, 2,3,3-trimethyl-1-pentanol. This protocol offers a reliable method for the synthesis of this sterically hindered alcohol, which can serve as a valuable intermediate in various research and development applications. Careful adherence to the experimental procedure and safety precautions is crucial for a successful and safe synthesis.

References

- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]

- 5. leapchem.com [leapchem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. rmu.edu [rmu.edu]

Application Notes and Protocols: Epoxidation of 2,3,3-trimethyl-1-pentene with m-CPBA

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a proposed experimental protocol for the epoxidation of the sterically hindered alkene, 2,3,3-trimethyl-1-pentene, using meta-chloroperoxybenzoic acid (m-CPBA). Given the steric hindrance around the double bond, this protocol has been developed based on general procedures for the epoxidation of similar highly substituted alkenes.

Introduction

Epoxidation is a fundamental organic transformation that introduces a three-membered cyclic ether, known as an epoxide, into a molecule. Epoxides are versatile synthetic intermediates in drug development and fine chemical synthesis due to their susceptibility to ring-opening reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups with specific stereochemistry.[1] Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its relative stability, commercial availability, and effectiveness in converting alkenes to epoxides.[2] The reaction proceeds via a concerted mechanism, resulting in a syn-addition of the oxygen atom to the double bond, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.[2]

The substrate, this compound, presents a sterically hindered trisubstituted double bond. The presence of a quaternary carbon atom adjacent to the double bond is expected to influence the reaction rate, potentially requiring more forcing conditions (e.g., longer reaction times or slightly elevated temperatures) compared to unhindered alkenes.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |

| Starting Material | This compound | C₈H₁₆ | 112.21 | Colorless liquid | 113-114 |

| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | White crystalline solid | Decomposes |

| Product | 2-methyl-2-(1,1-dimethylpropyl)oxirane | C₈H₁₆O | 128.21 | Colorless liquid (expected) | Not available |

Table 2: Predicted Spectroscopic Data for 2-methyl-2-(1,1-dimethylpropyl)oxirane

Note: The following NMR data is predicted and should be confirmed by experimental analysis.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~2.75 (d, 1H, J ≈ 4.5 Hz) | -CH₂ (oxirane) |

| ~2.50 (d, 1H, J ≈ 4.5 Hz) | -CH₂ (oxirane) |

| ~1.60 (q, 2H, J ≈ 7.5 Hz) | -CH₂- (ethyl) |

| ~1.30 (s, 3H) | -CH₃ (on oxirane) |

| ~0.95 (s, 6H) | -C(CH₃)₂ |

| ~0.85 (t, 3H, J ≈ 7.5 Hz) | -CH₃ (ethyl) |

Experimental Protocol

This protocol is a representative procedure for the epoxidation of a sterically hindered alkene and may require optimization for this compound.

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexanes and ethyl acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Reagent Addition: To the cooled solution, add m-CPBA (1.2 eq, corrected for purity) portion-wise over 10-15 minutes. Ensure the temperature remains at or below 5 °C during the addition.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Due to steric hindrance, the reaction may require an extended period (e.g., 12-24 hours).

-

Quenching: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite until a starch-iodide paper test is negative.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) to remove m-chlorobenzoic acid, followed by brine (1 x volume of organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure epoxide.

Safety Precautions:

-

m-CPBA is a potentially explosive peroxide and should be handled with care. Avoid grinding or subjecting it to shock or friction.

-

The reaction and work-up should be performed in a well-ventilated fume hood.

-